4-[Bis(2-hydroxyethyl)amino]-2-hydroxybenzoic acid
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Overview
Description
4-[Bis(2-hydroxyethyl)amino]-2-hydroxybenzoic acid is an organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of two hydroxyethyl groups attached to an amino group, which is further connected to a hydroxybenzoic acid core. Its unique structure imparts specific chemical properties that make it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-hydroxyethyl)amino]-2-hydroxybenzoic acid typically involves the reaction of 4-aminobenzoic acid with ethylene oxide. The process begins with the protection of the amino group through methyl esterification, followed by the addition of two hydroxyethyl groups using ethylene oxide . The reaction conditions are generally mild, and the process is straightforward, making it suitable for both laboratory and industrial-scale production.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions ensures high yield and purity. The process is designed to be environmentally friendly, with minimal waste generation and efficient use of raw materials .
Chemical Reactions Analysis
Types of Reactions
4-[Bis(2-hydroxyethyl)amino]-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically target the carboxylic acid group, converting it to an alcohol.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[Bis(2-hydroxyethyl)amino]-2-hydroxybenzoic acid finds applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 4-[Bis(2-hydroxyethyl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and affecting enzymatic activities. It also participates in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES): A zwitterionic buffer used in biochemical research.
N,N-Bis(2-hydroxyethyl)glycine (Bicine): Another buffer commonly used in molecular biology.
Uniqueness
4-[Bis(2-hydroxyethyl)amino]-2-hydroxybenzoic acid is unique due to its specific structure, which combines the properties of hydroxybenzoic acid with those of bis(hydroxyethyl)amino groups. This combination imparts distinct chemical reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
92147-55-2 |
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Molecular Formula |
C11H15NO5 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
4-[bis(2-hydroxyethyl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C11H15NO5/c13-5-3-12(4-6-14)8-1-2-9(11(16)17)10(15)7-8/h1-2,7,13-15H,3-6H2,(H,16,17) |
InChI Key |
UYGMQMWQNCRQCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N(CCO)CCO)O)C(=O)O |
Origin of Product |
United States |
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